molecular formula C19H15F5N4O3S B12457457 N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B12457457
M. Wt: 474.4 g/mol
InChI Key: XDQSQCKWQADGOO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pentafluorophenyl group, and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with a suitable acylating agent to form an intermediate, which is then reacted with a thioxoimidazolidinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the thioxo group can produce a thiol derivative .

Scientific Research Applications

N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pentafluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C19H15F5N4O3S

Molecular Weight

474.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2,3,4,5,6-pentafluoroanilino)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C19H15F5N4O3S/c1-27-18(30)10(7-11(29)25-8-3-5-9(31-2)6-4-8)28(19(27)32)26-17-15(23)13(21)12(20)14(22)16(17)24/h3-6,10,26H,7H2,1-2H3,(H,25,29)

InChI Key

XDQSQCKWQADGOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)NC2=C(C(=C(C(=C2F)F)F)F)F)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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